
2-(alpha-D-galactosyl)glycerol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Floridoside, also known as 2-(alpha-D-galactosyl)glycerol, is a compatible solute synthesized by almost all red algae species . It acts to supply UDP-galactose and functions as an organic osmolyte in response to salinity in Rhodophyta . The primary targets of Floridoside are the biochemical pathways involved in the synthesis of sulfated cell wall galactan .
Mode of Action
Floridoside is formed through the conjugation of UDP-galactose and glycerol . The breakdown of Floridoside by α-galactosidase results in UDP-galactose, which contributes to the UDP-hexose pool required for the synthesis of sulfated polysaccharides .
Biochemical Pathways
Floridoside synthesis involves the expression of galactose-1-phosphate uridyltransferase (GALT) as UDP-galactose is obtained from UDP-glucose and glucose-1P . Glycerol 3-phosphate is connected with the galactoglyceride biosynthetic pathway by glycerol 3-phosphate dehydrogenase (G3PD), monogalactosyl diacylglyceride synthase (MGDGS), and digalactosyl diacylglyceride synthase (DGDGS) .
Pharmacokinetics
It is known that floridoside accumulates in red microalgae under different conditions, including osmotic stress . The use of glycerol as a carbon source for cell growth has a significant impact on Floridoside accumulation .
Result of Action
The result of Floridoside’s action is the maintenance of floridean starch content and the consumption of Floridoside under dark conditions . This is achieved through the upregulation of floridean starch biosynthesis genes and some degradation genes .
Action Environment
Environmental factors such as salinity and light conditions influence the action, efficacy, and stability of Floridoside . For instance, under continuous dark conditions, Floridoside degradation genes are significantly upregulated with a significant decrease in Floridoside content .
Analyse Biochimique
Biochemical Properties
Floridoside plays a crucial role in biochemical reactions, particularly in red algae. It acts as an organic osmolyte, helping cells to maintain osmotic balance under stress conditions such as high salinity and dehydration . Floridoside interacts with several enzymes and proteins, including trehalose-6-phosphate synthase, which is involved in its biosynthesis . The nature of these interactions is primarily regulatory, as floridoside helps modulate the activity of these enzymes to ensure cellular homeostasis.
Cellular Effects
Floridoside has significant effects on various types of cells and cellular processes. In red algae, it influences cell function by participating in osmotic regulation and protecting cells from abiotic stress . Floridoside impacts cell signaling pathways by modulating the expression of stress-responsive genes and proteins. It also affects cellular metabolism by serving as a carbon source for the synthesis of other carbohydrates, such as floridean starch and agar .
Molecular Mechanism
The mechanism of action of floridoside involves several molecular interactions. Floridoside exerts its effects by binding to specific proteins and enzymes, thereby influencing their activity. For instance, it binds to trehalose-6-phosphate synthase, facilitating the synthesis of floridoside and its isomeric form, isofloridoside . Additionally, floridoside can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of floridoside change over time. Studies have shown that floridoside is relatively stable under various conditions, but its concentration can fluctuate depending on environmental stressors . Over time, floridoside can degrade into other compounds, which may have different biological activities. Long-term studies have demonstrated that floridoside can have sustained effects on cellular function, particularly in terms of osmotic regulation and stress response .
Dosage Effects in Animal Models
The effects of floridoside vary with different dosages in animal models. At low doses, floridoside has been shown to enhance cellular resilience to stress without causing any adverse effects . At high doses, floridoside can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain concentration of floridoside is required to elicit a biological response.
Metabolic Pathways
Floridoside is involved in several metabolic pathways, particularly in red algae. It is synthesized through the condensation of glycerol-3-phosphate and uridine diphosphate galactose, catalyzed by trehalose-6-phosphate synthase . Floridoside also participates in the synthesis of other carbohydrates, such as floridean starch and agar, by serving as a carbon source . The metabolic flux of floridoside can influence the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, floridoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of floridoside across cellular membranes, ensuring its proper localization and accumulation . Floridoside’s distribution is crucial for its role in osmotic regulation, as it needs to be present in sufficient concentrations in specific cellular compartments to exert its effects.
Subcellular Localization
Floridoside is localized in various subcellular compartments, including the cytoplasm and chloroplasts. Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins . Post-translational modifications and targeting signals direct floridoside to specific compartments, ensuring its proper function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(alpha-D-galactosyl)glycerol is synthesized through the conjugation of UDP-galactose and glycerol . The process involves the use of specific enzymes such as galactose-1-phosphate uridyltransferase (GALT) and α-galactosidase . The synthesis can be optimized by varying growth conditions, such as osmotic stress and the use of glycerol as a carbon source .
Industrial Production Methods: Industrial production of floridoside is still in its nascent stages. The red microalga Galdieria sulphuraria has shown potential as an industrial producer due to its unicellular nature and ability to grow heterotrophically in complete darkness . Optimizing conditions such as osmotic stress and carbon source can significantly impact floridoside yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(alpha-D-galactosyl)glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in metabolic pathways where it is synthesized and degraded under different conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and degradation of floridoside include UDP-galactose, glycerol, and specific enzymes like GALT and α-galactosidase . Conditions such as osmotic stress and varying salinity levels play a crucial role in these reactions .
Major Products: The major products formed from these reactions include floridoside itself and its isomeric forms, such as l-isofloridoside . These products are crucial for the osmotic acclimation and metabolic processes in red algae .
Applications De Recherche Scientifique
2-(alpha-D-galactosyl)glycerol has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
- 2-O-α-D-glucopyranosylglycerol (GG)
- l-isofloridoside
- d-isofloridoside
2-(alpha-D-galactosyl)glycerol’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-NXRLNHOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


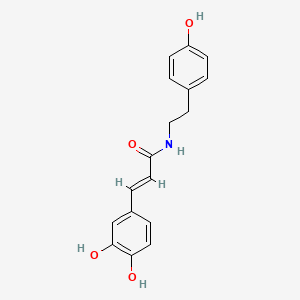


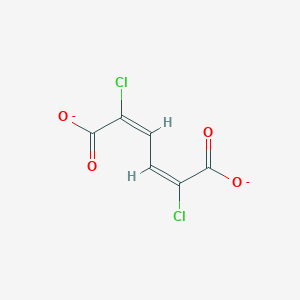
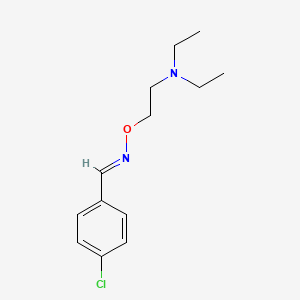
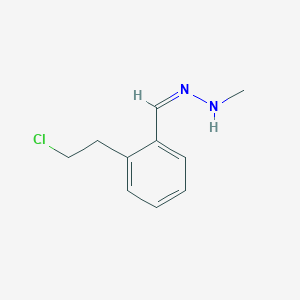
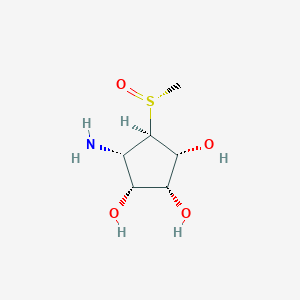
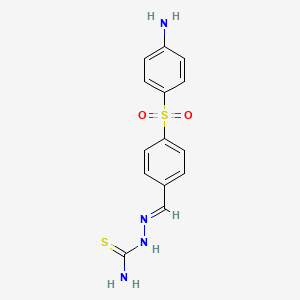


![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)
![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)
![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)

